Direct Head-to-Head Potency Comparison: 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine Core vs. Its 5-(Trifluoromethylcyclopropyl) Regioisomer in a Nek7 Kinase Inhibitor Scaffold
In a single patent family (US11161852 / US11713321), two urea-containing JAK family kinase inhibitors were synthesized that differ exclusively in the connectivity of the 1-(trifluoromethyl)cyclopropyl-isoxazole-amine moiety. Compound 10, which incorporates the core of 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine (linked via the 5-amino group), demonstrated an IC50 of 225 nM against Nek7 kinase. In contrast, Compound 25, the direct regioisomer utilizing a 3-amino-5-(trifluoromethyl)cyclopropyl isoxazole core (i.e., 5-(1-(trifluoromethyl)cyclopropyl)isoxazol-3-amine), exhibited an IC50 of 1,000 nM in the identical biochemical assay [1]. This constitutes a 4.4-fold loss in potency solely attributable to the regioisomeric substitution pattern.
| Evidence Dimension | Target Engagement (Inhibition Potency) |
|---|---|
| Target Compound Data | IC50 = 225 nM (Compound 10 incorporating 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine scaffold) |
| Comparator Or Baseline | IC50 = 1,000 nM (Compound 25, the 5-(trifluoromethyl)cyclopropyl regioisomer) |
| Quantified Difference | 4.4-fold superior potency for the 3-(trifluoromethyl)cyclopropyl-5-aminoisoxazole regioisomer. |
| Conditions | Biochemical assay measuring inhibition of human Nek7 kinase activity using a casein substrate. |
Why This Matters
Procuring the incorrect regioisomer (e.g., 5-(1-(trifluoromethyl)cyclopropyl)isoxazol-3-amine) for a similar SAR exploration would introduce a validated, high-risk liability of ~4.4-fold reduced potency against this clinically relevant kinase target.
- [1] BindingDB. (n.d.). BDBM522987 and BDBM523001: Affinity data for US11161852/US11713321 Compounds 10 and 25. Assay: Nek7 kinase inhibition. View Source
